molecular formula C10H16N2O B8584033 2-Amino-5-(1-ethoxypropyl)pyridine

2-Amino-5-(1-ethoxypropyl)pyridine

Cat. No.: B8584033
M. Wt: 180.25 g/mol
InChI Key: FQIVCMZZSHYSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(1-ethoxypropyl)pyridine is a pyridine derivative featuring an amino group at the 2-position and a 1-ethoxypropyl substituent at the 5-position. The ethoxypropyl group introduces steric bulk and electron-donating properties due to the ether linkage, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-ethoxypropyl)pyridin-2-amine

InChI

InChI=1S/C10H16N2O/c1-3-9(13-4-2)8-5-6-10(11)12-7-8/h5-7,9H,3-4H2,1-2H3,(H2,11,12)

InChI Key

FQIVCMZZSHYSAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The substituent type and position critically determine the properties of pyridine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Position Substituent Group Key Properties
2-Amino-5-(1-ethoxypropyl)pyridine 5 1-ethoxypropyl Electron-donating, bulky, likely lipophilic
2-Amino-3-(trifluoromethyl)pyridine 3 Trifluoromethyl (CF₃) Electron-withdrawing, highly lipophilic
2-Amino-5-(trifluoromethyl)pyridine 5 Trifluoromethyl (CF₃) Similar to above; positional isomerism alters reactivity
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Fused ring Methyl, phenyl Carcinogenic, forms DNA adducts in rodents

Key Observations :

  • Electron Effects: The ethoxypropyl group in the target compound is electron-donating, enhancing the nucleophilicity of the amino group. In contrast, trifluoromethyl derivatives () exhibit electron-withdrawing effects, reducing basicity and altering reaction pathways.
  • Lipophilicity : The ethoxypropyl group likely increases lipophilicity compared to trifluoromethyl substituents, which balance lipophilicity with polarity due to fluorine’s electronegativity.
  • Steric Hindrance : The bulkier ethoxypropyl group may hinder reactions at the pyridine ring compared to smaller substituents like CF₃.

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